molecular formula C20H24FN3O2 B2500782 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921575-29-3

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2500782
CAS No.: 921575-29-3
M. Wt: 357.429
InChI Key: PFIFMEFVQXLZME-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that features a cyclohexyl group, a fluorophenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through an alkylation reaction, often using cyclohexyl bromide or a similar reagent.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(4-fluorophenyl)-N-(4-methylcyclohexyl)acetamide
  • 2-cyclohexyl-N-[(2S)-2-[(4-fluorophenyl)methyl]-3-hydroxypropyl]acetamide

Uniqueness

Compared to similar compounds, 2-cyclohexyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazinone moiety, in particular, differentiates it from other acetamide derivatives and may contribute to its unique mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-cyclohexyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFMEFVQXLZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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